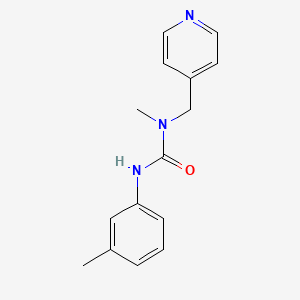
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
Mecanismo De Acción
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PLD enzymes, which are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. PLD enzymes are also known to be overexpressed in various cancer types, making them an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit potent inhibitory effects on PLD enzymes, leading to a reduction in cancer cell proliferation, migration, and invasion. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in laboratory experiments is its specificity towards PLD enzymes, making it a valuable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the use of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies that target PLD enzymes. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where PLD enzymes have been implicated in disease pathology. Finally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential applications in various disease states.
Métodos De Síntesis
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline-1(2H)-one followed by the addition of phosgene and ammonium hydroxide. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exhibits potent anti-tumor effects by inhibiting the activity of PLD enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-16(21)14-9-10-3-1-2-4-13(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJQYVPGXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
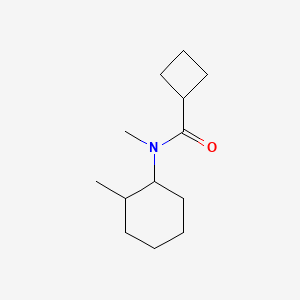
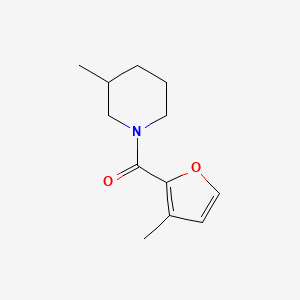
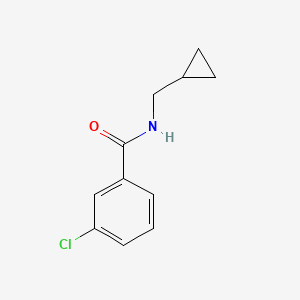

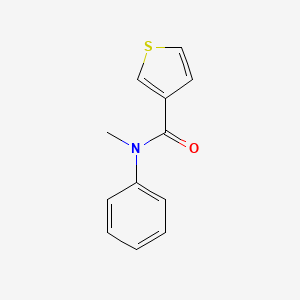
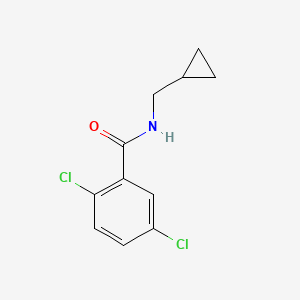
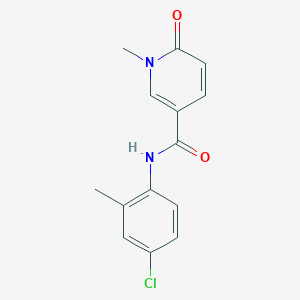
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
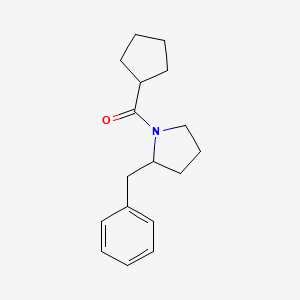

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
